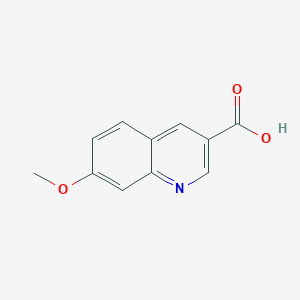

7-Methoxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMIDFLMDWSHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562884 | |

| Record name | 7-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474659-26-2 | |

| Record name | 7-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: A Molecule-Centric Approach to Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 7-Methoxyquinoline-3-carboxylic acid

In the realm of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents and functional materials. The precise characterization of its derivatives is not merely an academic exercise but a critical prerequisite for ensuring efficacy, safety, and reproducibility in research and development. This guide focuses on this compound, a key building block whose structural integrity is paramount for its downstream applications.

This document eschews a generic, templated approach. Instead, it adopts a molecule-centric narrative, detailing the logical and analytical workflow for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a self-validating analytical strategy, grounded in first principles and supported by authoritative references. We will explore the "why" behind each experimental choice, ensuring that the final structural assignment is beyond reproach.

Foundational Analysis: Synthesis as a Structural Blueprint

The journey of structural elucidation begins with the synthesis of the molecule. The chosen synthetic route provides the initial hypothesis for the expected structure. This compound is commonly synthesized via the Gould-Jacobs reaction. This process involves the condensation of 3-methoxyaniline with diethyl (ethoxymethylene)malonate, followed by a cyclization and subsequent hydrolysis.

Understanding this pathway is crucial as it dictates the probable substitution pattern. The use of 3-methoxyaniline as a precursor strongly suggests that the methoxy group will be located at either the C5 or C7 position of the resulting quinoline ring. The cyclization mechanism favors the formation of the 7-methoxy isomer, making it the expected product.

Experimental Workflow: Gould-Jacobs Synthesis

Caption: High-level overview of the Gould-Jacobs reaction for synthesizing the target molecule.

Spectroscopic Interrogation: A Multi-Faceted Approach

A single analytical technique is insufficient for unambiguous structure determination. A battery of spectroscopic methods must be employed, with each providing a unique piece of the structural puzzle. The data from these techniques must be cross-correlated to build a cohesive and irrefutable structural assignment.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

The first step in the analysis of an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the quinoline nitrogen is readily protonated.

-

Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: Look for the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of the proposed structure (C₁₁H₉NO₃).

Expected Data & Interpretation:

The molecular formula for this compound is C₁₁H₉NO₃. The expected monoisotopic mass is 203.0582 g/mol . The HRMS analysis should yield an [M+H]⁺ ion at approximately m/z 203.0655. An observed mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated value provides strong evidence for the proposed molecular formula.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₉NO₃ |

| Monoisotopic Mass | 203.0582 u | - |

| [M+H]⁺ (Exact Mass) | 203.0655 u | ~203.0655 ± 5 ppm |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Data & Interpretation:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, indicative of the quinoline ring system.

-

C-O Stretch (Methoxy Ether): A distinct band should be present in the 1250-1050 cm⁻¹ region, corresponding to the C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is essential for unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve carboxylic acids and exchange with the acidic proton.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform key 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the protons. For this compound, we expect to see six distinct signals in the aromatic region and one signal for the methoxy group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | ~9.2-9.4 | s | 1H |

| H4 | ~8.7-8.9 | s | 1H |

| H5 | ~7.9-8.1 | d | 1H |

| H8 | ~7.4-7.6 | d | 1H |

| H6 | ~7.2-7.4 | dd | 1H |

| OCH₃ | ~3.9-4.1 | s | 3H |

| COOH | ~13.0-14.0 | br s | 1H |

-

Causality: The downfield shifts of H2 and H4 are due to the deshielding effects of the heterocyclic nitrogen atom and the ring current. The methoxy protons (OCH₃) appear as a sharp singlet, as expected. The carboxylic acid proton is typically very broad and far downfield.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C7 | ~162 |

| C2 | ~152 |

| C4 | ~140 |

| C8a | ~149 |

| C4a | ~128 |

| C5 | ~124 |

| C8 | ~122 |

| C6 | ~120 |

| C3 | ~118 |

| OCH₃ | ~56 |

-

Causality: The carbonyl carbon (C=O) is the most downfield. The carbon attached to the oxygen of the methoxy group (C7) is also significantly downfield. The remaining carbons can be assigned using 2D NMR data.

2D NMR: Confirming Connectivity and Isomeric Structure

While ¹H and ¹³C NMR provide a strong foundation, 2D NMR is required to definitively confirm the 7-methoxy substitution pattern over the 5-methoxy alternative. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.

Caption: Workflow illustrating how different NMR experiments contribute to the final structure.

Key HMBC Correlation for Isomer Differentiation:

The most critical correlation is between the methoxy protons (OCH₃) and the carbon atoms of the quinoline ring.

-

Expected Correlation for 7-Methoxy Isomer: The protons of the OCH₃ group (~4.0 ppm) should show a strong correlation (across three bonds) to the C7 carbon (~162 ppm).

-

Lack of Correlation: Crucially, these methoxy protons should not show a correlation to C5 or C6. This observation definitively rules out the 5-methoxy and 6-methoxy isomers.

By systematically acquiring and interpreting this suite of spectroscopic data, a self-validating and unambiguous structural assignment for this compound can be achieved.

7-Methoxyquinoline-3-carboxylic acid physical and chemical properties

An In-Depth Technical Guide to 7-Methoxyquinoline-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 474659-26-2), tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and methodologies.

Core Identity and Structural Framework

This compound belongs to the quinoline carboxylic acid class of heterocyclic compounds. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic drugs.[1] The placement of a carboxylic acid group at the 3-position and a methoxy group at the 7-position defines the specific reactivity and biological potential of this molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 474659-26-2[2] |

| Molecular Formula | C₁₁H₉NO₃[2] |

| Molecular Weight | 203.19 g/mol [3] |

| Canonical SMILES | COC1=CC2=NC=C(C=C2C=C1)C(=O)O[4] |

| InChI Key | LDMIDFLMDWSHMF-UHFFFAOYSA-N[5] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application, governing its solubility, stability, and pharmacokinetic behavior. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 385.42 °C at 760 mmHg | [6] |

| Density | 1.325 g/cm³ | [6] |

| Flash Point | 186.90 °C | [6] |

| XLogP3 | 1.7 - 1.94 | [4][6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Storage Temperature | 2-8°C, dry | [1] |

The XLogP3 value suggests a moderate level of lipophilicity, an important parameter in predicting a molecule's ability to cross biological membranes.

Spectral Signature: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While a comprehensive set of spectra for this specific compound is not publicly available, we can infer its expected spectral characteristics based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[7][8]

-

C-H Stretch (Aromatic/Alkene): Peaks between 3100-3000 cm⁻¹.[7]

-

C-H Stretch (Alkyl -OCH₃): Absorptions between 3000-2850 cm⁻¹.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1760-1690 cm⁻¹.[7]

-

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.[9]

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1320-1000 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the acidic proton of the carboxylic acid group (often downfield, >10 ppm). The aromatic protons would appear as doublets, triplets, or multiplets depending on their coupling patterns.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the carbons of the quinoline ring, and the carbon of the methoxy group (around 55-60 ppm).

Mass Spectrometry (MS): The monoisotopic mass of this compound is 203.05824 Da.[6] Mass spectrometry would show a molecular ion peak [M]+ at m/z 203, with other adducts such as [M+H]+ at m/z 204 and [M+Na]+ at m/z 226 also being predictable.[4]

Synthesis and Chemical Reactivity

Synthesis Pathway: The synthesis of substituted quinoline-3-carboxylic acids often involves multi-step reaction sequences. A common strategy begins with appropriately substituted anilines. For instance, a general approach involves the Vilsmeier-Haack reaction on acetanilides to form 2-chloroquinoline-3-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids.[10]

Caption: Generalized workflow for the synthesis of quinoline-3-carboxylic acid derivatives.

Reactivity Profile: The reactivity of this compound is dictated by its primary functional groups: the carboxylic acid and the electron-rich quinoline ring system.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for structure-activity relationship (SAR) studies.[11]

-

Quinoline Ring: The quinoline ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing methoxy group and the deactivating effect of the carboxylic acid group.

-

Nucleophilic Acyl Substitution: As a carboxylic acid derivative, it can be converted into more reactive species like acid chlorides or esters to facilitate further modifications. The general reactivity order places carboxylic acids as moderately reactive, capable of being transformed into lower energy derivatives like esters and amides.[11]

Applications in Scientific Research and Drug Development

This compound is a valuable building block and intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The quinoline core is central to many antimalarial (e.g., chloroquine) and antibacterial (quinolone antibiotics) drugs.[1][12] This molecule provides a scaffold for developing novel therapeutics in these classes.

-

Anticancer and Anti-inflammatory Research: Quinoline carboxylic acid derivatives have been investigated for their antiproliferative, antioxidant, and anti-inflammatory properties.[13][14] The carboxylic acid moiety can enhance selectivity for the acidic microenvironment of tumors.[13] Modifications of the 3-quinoline carboxylic acid structure have led to the identification of potent inhibitors of protein kinase CK2, a target in cancer therapy.[10]

-

Fluorescent Probes: The intrinsic fluorescence of the quinoline backbone makes its derivatives useful in the design of fluorescent probes for biochemical imaging and detection applications.[1][15]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount. The following information is synthesized from available safety data sheets (SDS).

GHS Hazard Classification:

Recommended Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[16]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/eye protection/face protection.[16]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[16]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Exemplar Experimental Protocol: Fischer Esterification

To illustrate the practical application of its chemical properties, here is a detailed protocol for the esterification of this compound. This protocol is a representative example based on standard organic chemistry principles.

Objective: To synthesize Ethyl 7-methoxyquinoline-3-carboxylate.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), absolute ethanol (20-30 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Rationale: An excess of ethanol is used to drive the equilibrium towards the product side, as per Le Châtelier's principle. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent.

-

-

Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Rationale: Neutralization is crucial to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

-

Rationale: The ester product is more soluble in the organic phase than in the aqueous phase, allowing for its separation from inorganic salts and other aqueous-soluble impurities.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester. Purify the crude product via column chromatography or recrystallization.

-

Rationale: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent. Final purification is necessary to isolate the ester in high purity.

-

Caption: Step-by-step workflow for the Fischer esterification of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable reactivity, and role as a synthetic precursor make it a valuable tool for researchers. The quinoline scaffold, decorated with strategically placed methoxy and carboxylic acid groups, offers a robust platform for the design and synthesis of novel molecules with tailored biological activities, particularly in the pursuit of new anticancer and antimicrobial agents. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for leveraging its full potential in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 474659-26-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound AldrichCPR 474659-26-2 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

discovery and history of 7-Methoxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Discovery and History of 7-Methoxyquinoline-3-carboxylic Acid

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of a vast array of therapeutic agents.[1] This technical guide provides a comprehensive exploration of a specific, yet significant, member of this family: this compound. We trace the historical lineage from the initial discovery of quinoline in coal tar to the development of sophisticated synthetic routes for its functionalized derivatives.[1][2] This document details the foundational chemical principles, key synthetic reactions like the Gould-Jacobs cyclization, and the evolution of this compound as a valuable intermediate in drug discovery.[3][4] By synthesizing historical context with modern applications, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of quinoline-based molecules.

Chapter 1: The Quinoline Scaffold: A Historical Perspective

The Dawn of Quinoline: From Coal Tar to Chemical Synthesis

The story of quinoline begins not in a flask, but in the byproducts of industrialization. In 1834, German chemist Friedlieb Ferdinand Runge first isolated the parent compound, which he named "leukol," from coal tar.[2] This discovery marked the entry of a new heterocyclic system into the chemical lexicon. A few years later, in 1842, Charles Gerhardt obtained the same compound through the distillation of the antimalarial alkaloid quinine, naming it Chinoilin.[2] This dual discovery highlighted the scaffold's presence in both natural products and industrial materials, foreshadowing its future importance. However, reliance on isolation from these sources was inefficient and offered little control over substitution patterns, creating a clear need for rational, laboratory-based synthetic methods.

Foundational Syntheses: Establishing the Quinoline Core

The late 19th and early 20th centuries saw a flurry of activity aimed at constructing the quinoline ring system from simpler aniline-based precursors. These "named reactions" became the bedrock of quinoline chemistry, allowing for systematic variation and the production of derivatives with tailored properties. Key among these are:

-

Skraup Synthesis: A vigorous reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.[2]

-

Doebner-von Miller Reaction: A more flexible method using anilines and α,β-unsaturated carbonyl compounds, allowing for greater diversity in the final product.[2]

-

Gould-Jacobs Reaction: This reaction, starting from an aniline and ethyl ethoxymethylenemalonate, is particularly crucial as it provides a direct and reliable route to 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to the title compound and its analogs.[2][5]

These methods transformed quinoline chemistry from an observational science into a synthetic one, paving the way for the targeted design of molecules with specific functions.

Chapter 2: Synthesis and Discovery of this compound

The synthesis of a specifically substituted molecule like this compound relies on the strategic application of these foundational reactions to appropriately chosen starting materials. The Gould-Jacobs reaction is an exemplary pathway for achieving this substitution pattern.

Key Synthetic Strategy: The Gould-Jacobs Reaction

The logic of using the Gould-Jacobs reaction lies in its predictable regiochemistry and its ability to install the crucial carboxylic acid precursor at the 3-position. The synthesis begins with an aniline bearing the desired methoxy group at the meta-position (i.e., m-anisidine or 3-methoxyaniline). This aniline is reacted with a malonic ester derivative, followed by a high-temperature thermal cyclization and subsequent saponification to yield the final acid.

Experimental Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid via Gould-Jacobs Reaction

This protocol describes the synthesis of a common precursor, which can then be further modified.

-

Step 1: Condensation:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction progress can be monitored by TLC.

-

Upon completion, cool the mixture to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, will often crystallize upon standing or can be used directly.

-

-

Step 2: Thermal Cyclization:

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

-

The solution is heated to reflux (approx. 250-260 °C) for 30-60 minutes. This high temperature is required to drive the intramolecular cyclization onto the aromatic ring.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the cyclized product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

-

Filter the solid product and wash with hexane to remove the diphenyl ether.

-

-

Step 3: Saponification (Hydrolysis):

-

Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved and the hydrolysis is complete.

-

Cool the solution to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of ~2.

-

The target compound, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry in a vacuum oven to yield the final product.[6]

-

Visualization: Gould-Jacobs Synthesis Workflow

Caption: Workflow for the Gould-Jacobs synthesis of a key quinoline-3-carboxylic acid precursor.

Deoxygenation to Yield this compound

To obtain the title compound, the 4-hydroxy group of the precursor must be removed. This is typically a two-step process involving conversion of the hydroxyl to a better leaving group (e.g., a chloride) followed by reductive dehalogenation.

Experimental Protocol 2: Conversion to 2-Chloro-7-methoxyquinoline-3-carboxylic acid

This protocol is adapted from procedures for similar quinoline systems.[7][8]

-

Step 1: Chlorination:

-

Place 4-hydroxy-7-methoxyquinoline-3-carboxylic acid (1.0 eq) in a round-bottom flask.

-

Carefully add phosphoryl chloride (POCl₃, 5-10 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

The solid product, 2-chloro-7-methoxyquinoline-3-carboxylic acid, will precipitate.

-

Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

-

The resulting 2-chloro derivative can then be subjected to various catalytic hydrogenation conditions (e.g., H₂, Pd/C) to remove the chlorine atom and yield this compound. This multi-step process highlights the compound's status as a deliberately synthesized molecule rather than a naturally occurring one.

Chapter 3: Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through standard analytical techniques. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 474659-26-2 | [9][10] |

| Molecular Formula | C₁₁H₉NO₃ | [9][11] |

| Molecular Weight | 203.19 g/mol | [9][10] |

| Monoisotopic Mass | 203.05824 Da | [10][11] |

| Appearance | Typically an off-white to yellow solid | General |

| Topological Polar Surface Area | 59.4 Ų | [10] |

| XLogP3 | 1.7 - 1.9 | [10][11] |

Characterization would typically involve ¹H NMR spectroscopy to confirm the positions of aromatic protons and the methoxy group, ¹³C NMR to identify all unique carbon atoms, and mass spectrometry to verify the molecular weight.

Chapter 4: Significance and Applications in Drug Discovery

This compound is not typically an end-product but rather a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.[3]

A Privileged Scaffold for Antimicrobial Agents

The quinoline core is central to the quinolone and fluoroquinolone classes of broad-spectrum antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby halting bacterial proliferation. While the final drugs are more complex, the synthesis of novel analogs often involves intermediates like this compound to explore how different substitution patterns affect potency, spectrum, and resistance profiles.[3][8]

Applications in Kinase Inhibition and Anticancer Research

The quinoline ring is also a recognized scaffold for the development of protein kinase inhibitors. A study on derivatives of 3-quinoline carboxylic acid identified compounds that inhibit protein kinase CK2, a target implicated in cancer.[12] The 7-methoxy group of the title compound provides a specific point for electronic and steric modification, allowing medicinal chemists to probe the structure-activity relationship (SAR) of potential inhibitors and optimize their binding to the kinase's active site.

Visualization: General Mechanism of Quinolone Action

Caption: Conceptual diagram of quinolone antibiotics inhibiting bacterial DNA gyrase, leading to cell death.

Chapter 5: Conclusion and Future Outlook

From its conceptual roots in the 19th-century isolation of quinoline, this compound has emerged as a bespoke molecule, accessible through classic and robust synthetic pathways like the Gould-Jacobs reaction. Its history is not one of direct discovery, but of rational design and synthesis, driven by the needs of medicinal chemistry. As an intermediate, it provides a valuable platform for generating novel derivatives aimed at combating microbial resistance and developing targeted therapies for diseases like cancer.[3][12] Future research will likely focus on incorporating this scaffold into new molecular architectures, leveraging its specific substitution pattern to achieve greater potency and selectivity against emerging biological targets.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Biological Activity of 7-Methoxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Within this vast chemical space, 7-Methoxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. While its direct and exhaustive biological profiling is a burgeoning field of study, the activities of its close chemical relatives and the inherent properties of its core structure provide a compelling narrative for its potential pharmacological applications. This technical guide synthesizes the current understanding of this compound, delving into its chemical identity, known biological activities of its derivatives, and the prospective avenues for future research and drug development. We will explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by mechanistic insights and detailed experimental considerations.

Introduction: The Quinoline Framework and the Promise of this compound

Quinoline and its derivatives have a rich history in drug discovery, with notable examples including the antimalarial drug quinine and the fluoroquinolone class of antibiotics. The rigid, bicyclic aromatic structure of quinoline provides an excellent scaffold for interacting with a variety of biological targets. The substituent pattern on the quinoline ring plays a crucial role in defining the molecule's pharmacological profile.

This compound, with its methoxy group at the 7-position and a carboxylic acid at the 3-position, possesses key functional groups that can influence its electronic properties, solubility, and potential for hydrogen bonding and other intermolecular interactions. While it is often utilized as a key intermediate in the synthesis of more complex molecules, its own biological activity warrants dedicated investigation[1]. This guide aims to provide a comprehensive overview of the existing, albeit nascent, knowledge surrounding this compound and to extrapolate its potential based on the established activities of structurally similar molecules.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| CAS Number | 474659-26-2 | [2] |

The synthesis of quinoline derivatives can be achieved through various established methods. While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, general synthetic strategies for quinoline-3-carboxylic acids often involve variations of the Gould-Jacobs reaction or the Doebner-von Miller reaction, followed by appropriate functional group manipulations. The synthesis of related compounds, such as 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, often involves condensation reactions of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization[3].

A plausible synthetic workflow for this compound is outlined below.

Caption: A potential synthetic workflow for this compound.

Biological Activities: A Landscape of Potential

The biological activities of this compound are largely inferred from studies on its derivatives and the broader class of quinoline compounds. The following sections explore these potential activities in detail.

Antimicrobial Activity

The quinoline core is synonymous with antibacterial agents, most notably the fluoroquinolones. While direct studies on the antimicrobial properties of this compound are scarce, its structural motifs suggest potential in this area. It is recognized as an intermediate in the synthesis of antibacterial agents, with its structure supporting the creation of quinolone-based drugs known for broad-spectrum antimicrobial activity[1].

Derivatives of 7-methoxyquinoline have demonstrated significant antimicrobial and antibiofilm activities. For instance, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides were synthesized and showed activity against various bacterial and fungal strains[4]. One particular derivative exhibited a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli[4]. The proposed mechanism for some of these derivatives involves disruption of the bacterial cell membrane, leading to protein leakage[4].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The quinoline scaffold is a privileged structure in the design of anticancer agents, with derivatives exhibiting a wide range of mechanistic actions, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization[5]. Quinoline-3-carboxylic acid derivatives have been investigated as selective antiproliferative agents[6]. The acidic nature of the carboxylic acid group may enhance the selective accumulation of the drug in the acidic tumor microenvironment[6].

While direct anticancer studies on this compound are not widely reported, related quinoline-4-carboxylic acid derivatives have shown promising results. For example, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated an 82.9% reduction in cellular growth of the MCF-7 breast cancer cell line[7]. The anticancer mechanism of some quinoline derivatives involves the induction of apoptosis and cell cycle arrest[7][8].

Proposed Anticancer Mechanism of Action

Caption: Potential anticancer mechanisms of quinoline derivatives.

Anti-inflammatory Activity

Certain quinoline carboxylic acid derivatives have demonstrated notable anti-inflammatory properties. Studies on related compounds suggest that they may exert their effects through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes[9]. Some quinoline derivatives have been shown to suppress inflammation in animal models of arthritis and delayed-type hypersensitivity[9].

The anti-inflammatory potential of quinoline-3-carboxylic acids has been evaluated, showing significant anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages[9].

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control.

Potential as a Fluorescent Probe

The inherent fluorescence of the quinoline backbone makes it an attractive scaffold for the development of fluorescent probes for biochemical imaging and detection[1]. While this compound itself has not been extensively characterized as a fluorescent probe, the structurally similar 7-methoxycoumarin-3-carboxylic acid is used as an amine-reactive fluorescent probe with excitation and emission maxima at approximately 330 nm and 402 nm, respectively. The carboxylic acid moiety allows for conjugation to biomolecules, enabling their visualization and tracking within biological systems. Further investigation into the fluorescent properties of this compound and its derivatives is warranted.

Potential as a Glycine/NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, has a glycine co-agonist site that is a target for therapeutic intervention in various neurological disorders. Quinolone derivatives have been explored as antagonists at this site. While direct evidence for this compound is lacking, the broader class of quinoline derivatives has been investigated for this activity. Antagonism at the glycine site of the NMDA receptor can reduce excitotoxicity and has potential applications in conditions like stroke and chronic pain.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. The biological activities of its derivatives strongly suggest that the parent compound itself may possess valuable pharmacological properties. Future research should focus on a systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory activities through robust in vitro and in vivo studies.

Key areas for future investigation include:

-

Comprehensive Biological Screening: A broad-based screening of this compound against a panel of bacterial and fungal strains, cancer cell lines, and inflammatory markers.

-

Mechanistic Studies: Elucidation of the precise mechanisms of action for any observed biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties.

-

Exploration as a Fluorescent Probe: Characterization of its photophysical properties and potential for use in bioimaging applications.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmphs.com [ijmphs.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Potential of 7-Methoxyquinoline-3-carboxylic acid: Target Identification and Validation Strategies

For distribution to researchers, scientists, and drug development professionals.

Abstract

7-Methoxyquinoline-3-carboxylic acid emerges from a class of heterocyclic compounds—quinolines—renowned for their diverse and potent pharmacological activities.[1][2][3] While the quinoline scaffold is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents, the specific potential of this compound remains an area of nascent exploration.[2][3][4] This guide delineates a comprehensive, technically-grounded framework for the systematic identification and validation of its therapeutic targets. By integrating established principles of drug discovery with advanced methodological workflows, we provide a roadmap for elucidating the compound's mechanism of action and accelerating its journey from a promising chemical entity to a potential clinical candidate. This document is intended to serve as a practical resource for researchers, offering both strategic guidance and detailed experimental protocols.

Introduction to this compound: A Compound of Therapeutic Interest

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and potent anticancer properties.[2][5] The specific functionalization of the quinoline core, such as the inclusion of a methoxy group at the 7-position and a carboxylic acid at the 3-position, is anticipated to confer unique pharmacological characteristics.

1.1. Chemical Properties and Rationale for Investigation

The structure of this compound (C11H9NO3) incorporates key functional groups that suggest a high potential for specific interactions with biological macromolecules.[6][7] The carboxylic acid moiety, in particular, is a critical feature in many quinoline-based drugs, essential for activities such as the inhibition of bacterial topoisomerases and human dihydroorotate dehydrogenase (DHODH).[8] The methoxy group can influence the compound's solubility, metabolic stability, and binding orientation within a target protein. Preliminary investigations into structurally similar compounds, such as 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, have revealed promising antimicrobial, antioxidant, and anticancer activities, providing a strong rationale for the in-depth study of the titular compound.[9]

1.2. Foundational Knowledge from Quinoline Derivatives

The broader family of quinoline derivatives offers a wealth of information to guide our target identification efforts. They are known to interact with a variety of biological targets, including:

-

Kinases: A significant number of FDA-approved quinoline-containing compounds function as kinase inhibitors, targeting key signaling pathways implicated in cancer.[4]

-

Receptor Tyrosine Kinases: Specifically, receptors like c-Met, VEGF, and EGF, which are pivotal in carcinogenic pathways, are known targets for quinoline-based molecules.[1]

-

Bacterial Topoisomerases: The quinolone antibiotics function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8]

-

Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of this kinase, which is involved in cell growth and proliferation.[10]

This established knowledge base allows us to formulate initial hypotheses about the potential target classes for this compound.

A Strategic Workflow for Target Identification

The process of identifying a specific molecular target for a novel compound is a multi-step, iterative process. The following workflow is designed to systematically narrow down the possibilities and provide robust evidence for a specific mechanism of action.

Caption: A generalized workflow for therapeutic target identification.

Phase 1: Broad-Spectrum Screening Methodologies

The initial phase of target discovery involves casting a wide net to identify potential interacting partners. A combination of computational and experimental approaches is recommended.

3.1. In Silico Docking and Virtual Screening

-

Causality: Before committing to resource-intensive wet lab experiments, computational methods can predict the binding affinity of this compound to a library of known protein structures. This is particularly useful for prioritizing target classes that are known to bind quinoline derivatives, such as kinases and bacterial topoisomerases.

-

Protocol:

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atomic charges.

-

Target Library Preparation: Curate a library of protein crystal structures from the Protein Data Bank (PDB), focusing on kinases, topoisomerases, and other targets associated with quinoline compounds. Prepare the structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Docking Simulation: Use software such as AutoDock or Glide to perform molecular docking simulations, calculating the binding energy and predicting the binding pose of the compound within each target's active site.

-

Hit Prioritization: Rank the potential targets based on their docking scores and visual inspection of the predicted binding interactions.

-

3.2. Phenotypic Screening

-

Causality: This approach focuses on the "what" before the "how." By observing the effect of the compound on whole cells or organisms, we can identify a relevant biological response (e.g., cancer cell death, bacterial growth inhibition) without a priori knowledge of the target.[11][12] This is an unbiased method to uncover novel mechanisms of action.

-

Protocol: Anti-proliferative Assay in Cancer Cell Lines

-

Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, K562 for leukemia, as used in studies of similar compounds).[11][12]

-

Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and add it to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Viability Assessment: Use a cell viability reagent such as PrestoBlue or CellTiter-Glo to measure the metabolic activity of the remaining cells.

-

Data Analysis: Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

3.3. Target-Based Panel Screening

-

Causality: This method leverages commercially available services to screen the compound against a large panel of purified proteins from a specific target class (e.g., a kinome panel). This is a direct and efficient way to identify high-affinity interactions.

-

Protocol: Kinase Panel Screen (Example)

-

Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM) to a contract research organization (CRO).

-

Assay Performance: The CRO will perform binding or activity assays against a panel of hundreds of purified human kinases.

-

Data Reporting: The results are typically reported as a percentage of inhibition for each kinase at the tested concentration.

-

Hit Identification: Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

-

Phase 2: Hit Confirmation and Prioritization

Once a list of potential targets ("hits") has been generated, the next step is to confirm these interactions and prioritize the most promising candidates.

4.1. Dose-Response Assays and IC50/EC50 Determination

-

Causality: To confirm the potency of the compound against a specific target, it is essential to determine its half-maximal inhibitory (IC50) or effective (EC50) concentration. This quantitative measure is crucial for comparing the activity of the compound against different targets and for guiding future optimization efforts.

-

Protocol:

-

Perform the same assay used for the initial screen (e.g., an in vitro kinase activity assay).

-

Use a wider range of compound concentrations, typically in a 10-point serial dilution.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

| Putative Target | IC50 (µM) | Assay Type |

| Kinase X | 0.5 | In Vitro Activity |

| Kinase Y | 8.2 | In Vitro Activity |

| Topoisomerase II | 15.6 | In Vitro Activity |

| Caption: Example table for summarizing dose-response data. |

4.2. Orthogonal Binding Assays

-

Causality: To ensure that the observed activity is due to a direct interaction between the compound and the target protein, it is critical to use a different, "orthogonal" assay that measures binding rather than activity. This helps to eliminate false positives that may arise from assay artifacts.

-

Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

-

Compound Injection: Flow different concentrations of this compound over the chip surface.

-

Binding Measurement: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein.

-

Data Analysis: Analyze the binding kinetics to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

-

Phase 3: Target Validation in a Cellular Context

The final and most critical phase is to demonstrate that the compound engages with the target protein inside living cells and that this engagement leads to the desired physiological effect.

5.1. Cellular Thermal Shift Assay (CETSA)

-

Causality: This assay provides direct evidence of target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when it is bound to a ligand.

-

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the amount of the target protein remaining in the supernatant by Western blotting.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the target protein.

-

5.2. Functional Cellular Assays and Pathway Analysis

-

Causality: To link target engagement to a functional outcome, it is necessary to measure the modulation of the target's downstream signaling pathway.

-

Protocol: Phospho-protein Western Blotting (for a kinase target)

-

Cell Treatment: Treat cells with the compound for various times and at different concentrations.

-

Cell Lysis: Prepare whole-cell lysates.

-

Western Blotting: Perform Western blot analysis using an antibody specific to the phosphorylated form of a known substrate of the target kinase.

-

Data Analysis: A decrease in the phosphorylation of the substrate in the compound-treated cells provides strong evidence that the compound is inhibiting the kinase's activity in a cellular context.

-

Caption: Hypothetical signaling pathway for a kinase target.

Conclusion and Future Directions

This guide provides a structured and technically robust framework for the identification and validation of therapeutic targets for this compound. By systematically progressing through broad-spectrum screening, hit confirmation, and cellular validation, researchers can build a compelling case for a specific mechanism of action. The inherent potential of the quinoline scaffold, combined with the rigorous application of these methodologies, positions this compound as a compound of significant interest for the development of novel therapeutics. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ijpsr.com [ijpsr.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 7-Methoxyquinoline-3-carboxylic acid: A Kynurenine Pathway Modulator

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous synthetic and natural molecules with significant biological activities.[1][2] Their diverse pharmacological properties have led to their investigation in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] 7-Methoxyquinoline-3-carboxylic acid, a member of this versatile family, is a synthetic compound whose precise mechanism of action remains to be fully elucidated. This technical guide puts forth a primary hypothesis, grounded in the established activities of structurally related quinoline derivatives, that this compound acts as a modulator of the kynurenine pathway, a critical metabolic route of tryptophan.[6][7] This pathway is increasingly recognized for its role in neuroinflammation, immune response, and cancer pathogenesis.[8][9] We will also explore a secondary hypothesis involving the inhibition of protein kinases. This document will provide a detailed exploration of the proposed mechanisms, comprehensive experimental protocols to test these hypotheses, and potential therapeutic implications.

Primary Hypothesis: Inhibition of Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway (KP) is the principal metabolic route for tryptophan, leading to the production of several neuroactive and immunomodulatory metabolites, including kynurenic acid (KYNA) and the neurotoxin quinolinic acid (QUIN).[7][8] An imbalance in this pathway, particularly an overproduction of QUIN, is implicated in the pathophysiology of several neurodegenerative diseases.[8][9] Kynurenine 3-monooxygenase (KMO) is a critical enzyme at a branching point of the KP that converts kynurenine to 3-hydroxykynurenine, a precursor to QUIN.[8] Inhibition of KMO is a promising therapeutic strategy to decrease the production of neurotoxic metabolites and simultaneously increase the levels of the neuroprotective KYNA.[8]

We hypothesize that this compound functions as an inhibitor of KMO. This hypothesis is based on the structural similarities to other quinoline-based compounds that have been investigated as modulators of the kynurenine pathway.[1][6] The quinoline core, substituted with a carboxylic acid and a methoxy group, may facilitate binding to the active site of KMO, thereby blocking its enzymatic activity.

Hypothesized Signaling Pathway

References

- 1. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design[v1] | Preprints.org [preprints.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Methoxyquinoline-3-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Among its many derivatives, 7-Methoxyquinoline-3-carboxylic acid and its analogues represent a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known derivatives of this compound. It delves into the mechanistic insights behind their biological actions, particularly as antimicrobial and anticancer agents, and offers detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic entities.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities.[1][2] The rigid bicyclic structure of the quinoline nucleus serves as a versatile scaffold for the design of molecules that can interact with various biological targets. The substitution pattern on the quinoline ring plays a crucial role in determining the specific biological activity of the resulting compound.

The 7-methoxy substitution, in particular, has been shown to be a key feature in several biologically active quinoline derivatives. This electron-donating group can influence the pharmacokinetic and pharmacodynamic properties of the molecule. When combined with a carboxylic acid group at the 3-position, the resulting this compound core offers a unique combination of electronic and steric features that can be exploited for the development of novel therapeutic agents. This guide will focus on this specific scaffold and its known derivatives, providing an in-depth analysis of their chemical synthesis, biological activities, and potential applications in drug discovery.

Synthesis of the this compound Scaffold

The primary and most established method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid scaffold, a precursor to many quinoline derivatives, is the Gould-Jacobs reaction .[3][4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

A general workflow for the synthesis of a 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, a closely related precursor, is depicted below:

Caption: General workflow for the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid

A key intermediate for the synthesis of various this compound derivatives is 2-chloro-7-methoxyquinoline-3-carboxylic acid. The synthesis of this compound can be achieved from the corresponding 2-chloroquinoline-3-carbaldehyde.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

This starting material can be prepared from 3-methoxyaniline through a Vilsmeier-Haack reaction.

Step 2: Oxidation to 2-Chloro-7-methoxyquinoline-3-carboxylic Acid

Materials:

-

2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 15% aqueous solution)

-

Celite

Procedure:

-

To a stirring suspension of 2-chloro-7-methoxyquinoline-3-carbaldehyde (0.01 mol) in 60 mL of EtOH, add a warm solution of AgNO₃ (2.71 g, 0.016 mol) in 30 mL of EtOH.

-

Add a solution of NaOH (2 g, 0.05 mol) in 30 mL of 80% aqueous EtOH dropwise with intensive stirring over 15 minutes at room temperature.

-

Stir the reaction mixture for 12 hours and then filter through a Celite pad.

-

Remove the solvent by rotary evaporation.

-

Add water to completely dissolve the sodium salt of the product, then acidify with 15% aqueous HCl solution to pH 1.

-

Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

This procedure yields 2-chloro-7-methoxyquinoline-3-carboxylic acid, which can then be used as a versatile precursor for a wide range of derivatives.

Synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

The 2-chloro substituent can be hydrolyzed to a 2-oxo group, yielding another important derivative.

Materials:

-

2-Chloro-7-methoxyquinoline-3-carboxylic acid

-

Glacial acetic acid

-

Water

Procedure:

-

Suspend 2-chloro-7-methoxyquinoline-3-carboxylic acid (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL).

-

Boil the mixture with stirring for 12-24 hours. The reaction progress can be monitored by NMR.

-

After cooling, add water (100 mL) to precipitate the product.

-

Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

Characterization of this compound

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (DMSO-d₆) signals for 2-chloro-7-methoxyquinoline-3-carboxylic acid:

-

δ 3.95 (s, 3H, –OCH₃): A singlet corresponding to the three protons of the methoxy group.

-

δ 7.29–7.45 (m, 2H): A multiplet arising from the protons on the benzene ring of the quinoline system.

-

δ 8.07 (d, 1Н, CН, J = 8.79 Hz): A doublet for the proton at the 5-position, coupled to the proton at the 6-position.

-

δ 8.86 (s, 1Н, CН): A singlet for the proton at the 4-position.

-

δ 13.55 (br. s., 1Н, COOН): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

Expected ¹³C NMR signals: The spectrum would show characteristic peaks for the aromatic carbons, the methoxy carbon (around 55-60 ppm), the carbonyl carbon of the carboxylic acid (around 165-175 ppm), and the carbons of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol .[5] The fragmentation pattern in mass spectrometry for carboxylic acids typically involves the loss of -OH (17 amu) and -COOH (45 amu) groups.[6]

Known Derivatives and Their Biological Activities

The this compound scaffold has been derivatized at various positions to explore its therapeutic potential. The primary areas of investigation have been in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of 7-methoxyquinoline have shown promising activity against a range of bacterial and fungal pathogens. A notable study involved the synthesis of a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides.[7]

Table 1: Antimicrobial Activity of Selected 7-Methoxyquinoline Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3l | E. coli | 7.812 | [7] |

| 3l | C. albicans | 31.125 | [7] |

| 3c | E. coli | 62.50 | [7] |

| 3d | E. coli | 31.25 | [7] |

MIC: Minimum Inhibitory Concentration

The mechanism of antibacterial action for many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 7-methoxy group can enhance the binding affinity of these compounds to their target enzymes.

Anticancer Activity: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of various protein kinases.[2]

A study focused on the design and synthesis of 3-quinoline carboxylic acids as inhibitors of protein kinase CK2, a kinase implicated in cancer cell proliferation and survival.[8]

Caption: Mechanism of action of quinoline derivatives as protein kinase inhibitors.

Table 2: Protein Kinase CK2 Inhibitory Activity of Selected 3-Quinoline Carboxylic Acid Derivatives

| Compound ID | IC₅₀ (µM) | Reference |

| Derivative 1 | 0.65 | [8] |

| Derivative 2 | 18.2 | [8] |

IC₅₀: Half-maximal inhibitory concentration

The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring significantly influence the inhibitory potency and selectivity of these compounds.[9] For instance, the presence of a 7-methoxy group can contribute to favorable interactions within the ATP-binding pocket of the target kinase.

Key signaling pathways implicated in the anticancer effects of quinoline derivatives include:

-

EGFR Signaling: Inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell proliferation and survival.[10]

-

VEGFR Signaling: Targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway to inhibit angiogenesis, the formation of new blood vessels that supply tumors.[11]

Future Perspectives and Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the derivative library: Synthesizing a wider range of analogues with diverse substitutions to further explore the structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the modulation of key signaling pathways.

-

Preclinical and clinical evaluation: Advancing the most promising candidates through preclinical and, eventually, clinical trials to assess their therapeutic potential in relevant disease models.

References

- 1. ablelab.eu [ablelab.eu]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 7-methoxy-2-methylquinoline-3-carboxylic acid (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 7-Methoxyquinoline-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This guide provides an in-depth technical review of 7-Methoxyquinoline-3-carboxylic acid (CAS No. 474659-26-2), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct biological data on this specific molecule is nascent, its core structure is integral to a variety of potent therapeutic agents. We will explore its physicochemical properties, detail a robust, field-proven synthetic pathway, and review the demonstrated biological activities of its close derivatives, particularly in the realms of antimicrobial and anticancer research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery